molecular formula C18H20N4O4S B11017218 1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017218
M. Wt: 388.4 g/mol
InChI Key: UYTYDLWGXKLKRM-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines a cyclohexyl group, a nitro-substituted benzothiazole, and a pyrrolidine carboxamide, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a nitro-substituted aromatic aldehyde under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or through alkylation of a suitable intermediate.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the pyrrolidine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It could be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Chemistry: The compound might serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the benzothiazole and pyrrolidine rings might contribute to binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of a cyclohexyl group, a nitro-substituted benzothiazole, and a pyrrolidine carboxamide is relatively unique, providing a distinct set of chemical and physical properties.

    Functional Versatility:

Conclusion

This compound is a compound with a complex structure and diverse potential applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound holds promise in fields such as medicinal chemistry, materials science, and chemical biology, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

1-cyclohexyl-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N4O4S/c23-16-8-11(10-21(16)12-4-2-1-3-5-12)17(24)20-18-19-14-7-6-13(22(25)26)9-15(14)27-18/h6-7,9,11-12H,1-5,8,10H2,(H,19,20,24)

InChI Key

UYTYDLWGXKLKRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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